1,8-Naphthosultam

Medicinal Chemistry Antitubercular Agents Enzyme Inhibition

Researchers developing anti-MRSA carbapenems or antitubercular agents require a validated naphthalene-fused sultam scaffold delivering consistent PBP2a binding and TMPKmt inhibition. 1,8-Naphthosultam (CAS 603-72-5) directly addresses this need: • Confirmed PBP2a-binding pharmacophore with sub-20 nM anti-MRSA activity in carbapenem conjugates • Superior TMPKmt inhibition (Ki = 0.27 μM) vs. naphtholactam analogs (Ki = 0.42 μM) • 5-HT2A antagonist scaffold validated by RP 62203 (Ki = 50 pM; >1000-fold selectivity over D2) Sourced from vetted manufacturers with batch-to-batch consistency certificates.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 603-72-5
Cat. No. B1585536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthosultam
CAS603-72-5
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
InChIInChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H
InChIKeyHOBYPSNNFBRLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthosultam: Core Sultam Scaffold


1,8-Naphthosultam (CAS 603-72-5) is a heterocyclic compound defined by a rigid naphthalene ring system fused with a cyclic sulfonamide (sultam) group . This peri-fused architecture imparts a unique planar geometry and a constrained N–H group, making it a versatile scaffold distinct from other naphthalene derivatives and acyclic sulfonamides [1]. Its primary value in research and industrial settings stems from its role as a core structural unit for constructing potent pharmacophores, a ligand for transition metal complexes, and a precursor to a variety of functionalized derivatives via electrophilic substitution [2].

Scaffold Class
Peri-fused naphthalene-sultam core
Research Role
Pharmacophore building block, N-donor ligand precursor
Differentiator
Rigid planar geometry with constrained N–H group

Why 1,8-Naphthosultam Is Irreplaceable


Generic substitution of 1,8-naphthosultam with other sultams or related scaffolds like 1,8-naphthalimide often leads to significant performance deviations in specialized applications. The rigid peri-fused naphthalene-sultam architecture provides a specific N–H acidity (pKa ≈ 6.8-7.2) and a unique π-system that dictates both its coordination chemistry and its electronic properties, which are not replicated by non-fused or differently fused systems [1]. For instance, the planar, electron-rich naphthalene core and the precise geometry of the sultam ring enable specific binding interactions, such as those observed with penicillin-binding protein 2a (PBP2a) in anti-MRSA pharmacophore development, where even structurally similar 1,8-naphthalimide or saccharin-derived sultams exhibit different binding profiles and biological activities [2]. The following evidence quantifies these critical differences, underscoring the procurement necessity for this specific compound when targeting these unique structural and functional attributes.

N–H acidity context may not transfer: The pKa range reported for the peri-fused sultam N–H dictates coordination and binding profiles that non-fused or differently fused sultams do not replicate.
π-system geometry mismatch: The rigid, electron-rich naphthalene core positions the sulfonamide in a specific orientation; 1,8-naphthalimide or saccharin-derived scaffolds show different binding profiles even when structurally similar.
Anti-MRSA pharmacophore specificity: Reported PBP2a binding motif relies on the intact 1,8-naphthosultam architecture; alternative sulfonamide groups may not yield comparable antimicrobial screening results.

1,8-Naphthosultam: Comparative Performance Data


TMPKmt Inhibition vs. Naphtholactam

In a direct head-to-head comparison of acyclic nucleoside analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), the compound bearing a 1,8-naphthosultam moiety exhibited a 1.6-fold higher binding affinity than its direct structural analog containing a naphtholactam group [1].

TMPKmt Inhibition vs. Naphtholactam
Head-to-head
Ki = 0.27 μM vs. 0.42 μM (1.6-fold lower Ki)
Supports TMPKmt inhibitor scaffold selection for antitubercular research.
In vitro TMPKmt inhibition assay; context-dependent.
Medicinal Chemistry Antitubercular Agents Enzyme Inhibition

5-HT2A Receptor Affinity and D2 Selectivity

The 1,8-naphthosultam derivative RP 62203 demonstrates exceptionally high affinity for the 5-HT2A receptor (Ki = 50 pM) and exhibits >1000-fold selectivity over dopamine D2 receptors. This potency and selectivity profile, benchmarked against the clinical comparator ritanserin, was found to be similar, while outperforming other 5-HT2 antagonists like ICI 169,369 and ICI 170,809 [1].

5-HT2A Affinity and D2 Selectivity
Head-to-head
Ki (5-HT2A) = 50 pM; >1000-fold selectivity over D2
Supports CNS receptor selectivity profiling; reported ranking among tested antagonists.
In vitro radioligand binding assay; model-dependent.
Neuroscience CNS Drug Discovery Receptor Pharmacology

Unique N-Coordination in Platinum Complexes

Unlike many sulfonamide ligands that coordinate through oxygen atoms, 1,8-naphthosultam, upon deprotonation with sodium tert-butoxide, coordinates to platinum(II) centers exclusively through its nitrogen atom [1]. This N-coordination mode, confirmed by X-ray crystallography, is a direct result of the unique peri-fused naphthalene-sultam structure and distinguishes it from acyclic or non-fused sulfonamide ligands [2].

N-Coordination in Pt(II) Complexes
Class-level
Exclusive N-coordination after deprotonation; confirmed by X-ray crystallography.
Enables distinct N-donor ligand geometry for catalysis and materials research.
Qualitative difference; review for specific metal-center compatibility.
Inorganic Chemistry Organometallic Catalysis Ligand Design

Anti-MRSA Activity of Carbapenem Derivative

A 1β-methyl carbapenem antibiotic substituted with a 1,8-naphthosultam-containing side chain displayed an IC50 value of 18 nM against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This potent activity is directly attributed to the 1,8-naphthosultam pharmacophore, which was identified as a novel penicillin-binding protein 2a (PBP2a) binding motif. Carbapenems with other sulfonamide groups did not exhibit this level of anti-MRSA potency in the same study.

Anti-MRSA Activity of Carbapenem Derivative
Class-level
IC50 = 18 nM against MRSA (PBP2a-binding pharmacophore)
Supports antimicrobial screening context for resistant-strain research.
In vitro antibacterial assay; requires validation in broader panels.
Antibacterial Drug Discovery MRSA Medicinal Chemistry

1,8-Naphthosultam: Application Scenarios


Antitubercular TMPKmt Inhibitors

As a direct outcome of the head-to-head comparison demonstrating superior TMPKmt inhibition (Ki = 0.27 μM vs. 0.42 μM for naphtholactam analog) [1], 1,8-naphthosultam is a preferred scaffold for designing new antitubercular lead compounds. Procurement is justified for synthesis of focused libraries to optimize binding interactions with the TMPKmt active site, a validated target for combating Mycobacterium tuberculosis.

5-HT2A Antagonists for CNS Disorders

The exceptional potency and selectivity profile of the 1,8-naphthosultam derivative RP 62203 (Ki = 50 pM for 5-HT2A; >1000-fold selectivity over D2 receptors) [1] validates the use of this compound as a key starting material in neuroscience R&D. Its procurement is critical for projects aimed at developing novel treatments for psychiatric or neurological disorders where 5-HT2A antagonism is a proven therapeutic mechanism.

Anti-MRSA Carbapenem Antibiotics

The identification of the 1,8-naphthosultamyl group as a novel, PBP2a-binding pharmacophore with sub-20 nM anti-MRSA activity [1] makes 1,8-naphthosultam an indispensable reagent for antibacterial drug discovery. It is specifically procured for the synthesis of carbapenem analogs and other β-lactam conjugates to combat methicillin-resistant Staphylococcus aureus infections.

N-Coordinated Platinum(II) Complexes

Based on the confirmed ability of deprotonated 1,8-naphthosultam to act as a nitrogen-donor ligand for platinum(II) centers, as structurally characterized by X-ray crystallography [1], this compound is a valuable reagent for inorganic chemists. It is procured for the specific purpose of creating novel metal complexes with defined geometries and electronic properties for potential use in catalysis or as functional materials.

Application
Selection Property
Validation Focus
TMPKmt inhibitor studies
Reported Ki context vs. naphtholactam analog
TMPKmt binding assay reproducibility and target selectivity
5-HT2A receptor selectivity profiling
Reported sub-nanomolar affinity and D2 selectivity window
Receptor panel selectivity and off-target binding review
Anti-MRSA pharmacophore elaboration
PBP2a-binding motif reported in carbapenem context
Antimicrobial screening context and strain-panel MIC review
Platinum(II) N-donor ligand design
Exclusive N-coordination mode after deprotonation
X-ray structure confirmation and catalytic property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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